3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid
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Overview
Description
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound that features a brominated furan ring and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with tetrahydrothiophene-3-carboxylic acid through an amidation reaction. Common reagents used in these steps include bromine for the bromination and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the bromination step and high-efficiency purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The brominated furan ring and the tetrahydrothiophene moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(5-Furanyl)carboxamido-2-aminopropanoic acid: Similar structure but lacks the bromine atom.
2-Bromofuran-3-carboxylic acid: Contains the brominated furan ring but lacks the tetrahydrothiophene moiety.
Uniqueness
3-(5-Bromofuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to the combination of the brominated furan ring and the tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogues .
Properties
Molecular Formula |
C10H10BrNO4S |
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Molecular Weight |
320.16 g/mol |
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO4S/c11-7-2-1-6(16-7)8(13)12-10(9(14)15)3-4-17-5-10/h1-2H,3-5H2,(H,12,13)(H,14,15) |
InChI Key |
LYDSADAFGZJUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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